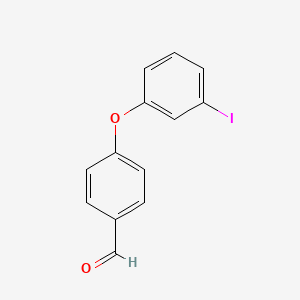
4-(3-Iodophenoxy)-benzaldehyde
Overview
Description
4-(3-Iodophenoxy)-benzaldehyde is an organic compound that features an iodophenoxy group attached to a benzaldehyde moiety. This compound is of interest due to its potential applications in organic synthesis and material science. The presence of the iodine atom in the phenoxy group makes it a valuable intermediate for further functionalization and derivatization in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Iodophenoxy)-benzaldehyde typically involves the reaction of 3-iodophenol with 4-formylphenol. This reaction can be catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the aldehyde group, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product can be carried out using techniques such as recrystallization or column chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Iodophenoxy)-benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions to oxidize the aldehyde group.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used to reduce the aldehyde group to an alcohol.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to substitute the iodine atom under basic conditions.
Major Products Formed
Oxidation: 4-(3-Iodophenoxy)benzoic acid
Reduction: 4-(3-Iodophenoxy)benzyl alcohol
Substitution: Various substituted phenoxybenzaldehydes depending on the nucleophile used
Scientific Research Applications
4-(3-Iodophenoxy)-benzaldehyde has several applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its iodine atom allows for further functionalization through cross-coupling reactions.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals. The aldehyde group can be modified to create derivatives with potential biological activity.
Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit therapeutic properties and can be used as lead compounds for further optimization.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 4-(3-Iodophenoxy)-benzaldehyde depends on its specific application and the molecular targets involved. In general, the compound can interact with biological molecules through its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxy-3-iodophenoxy)-3,5-diiodobenzoic acid
- 4-(4-Hydroxy-3-iodophenoxy)-3,5-diiodophenylacetic acid
- 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid
Uniqueness
4-(3-Iodophenoxy)-benzaldehyde is unique due to the specific positioning of the iodine atom and the aldehyde group, which allows for selective functionalization and derivatization. This makes it a versatile intermediate for the synthesis of a wide range of compounds with diverse applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-(3-iodophenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IO2/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXRNQRVEHAKTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


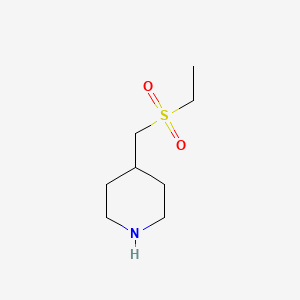
![Ethanamine,2-[(3-chlorophenyl)sulfonyl]-](/img/structure/B1385969.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385970.png)
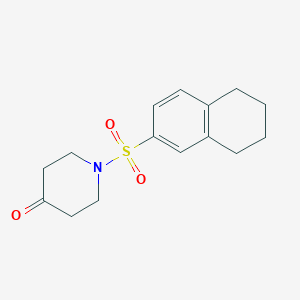
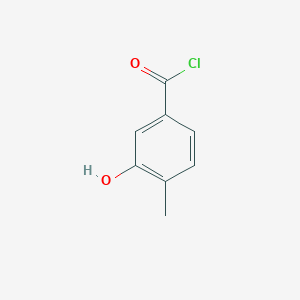
![2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1385974.png)
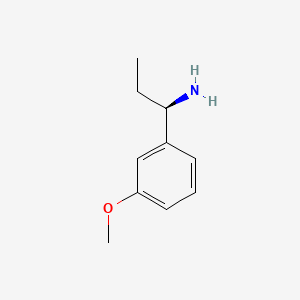
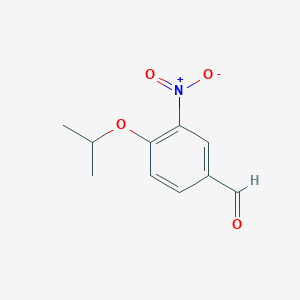
![9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B1385980.png)
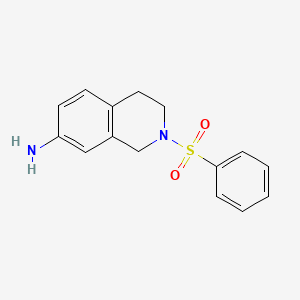
![3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid](/img/structure/B1385982.png)
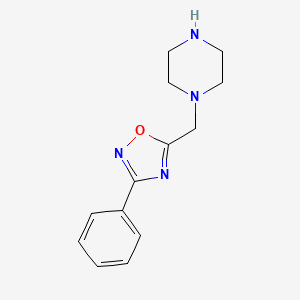
![1-[5-(2-Thienyl)-1H-pyrazol-3-YL]methanamine](/img/structure/B1385986.png)
![2-[Benzyl(ethyl)amino]nicotinic acid](/img/structure/B1385987.png)
